2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Pharmaceutical Synthesis Antihypertensive Agents Calcium Channel Blockers

2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS 100442-33-9) is a tertiary amino alcohol that serves a dual role in the pharmaceutical industry: it is the essential side-chain intermediate in the synthesis of the calcium channel blocker lercanidipine , and is also designated as Lercanidipine EP Impurity E, a critical reference standard for quality control. This compound, also known as 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, has the molecular formula C20H27NO and a molecular weight of 297.43 g/mol.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
CAS No. 100442-33-9
Cat. No. B020139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
CAS100442-33-9
Synonyms2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O
InChIInChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3
InChIKeyMQWDISMNBYOLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS 100442-33-9): Critical Lercanidipine Intermediate and EP Impurity Standard


2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS 100442-33-9) is a tertiary amino alcohol that serves a dual role in the pharmaceutical industry: it is the essential side-chain intermediate in the synthesis of the calcium channel blocker lercanidipine [1], and is also designated as Lercanidipine EP Impurity E, a critical reference standard for quality control [2]. This compound, also known as 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, has the molecular formula C20H27NO and a molecular weight of 297.43 g/mol .

Why Generic Substitution Fails: The Irreplaceable Role of 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in Lercanidipine Synthesis and Quality Control


Generic substitution of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is not feasible due to its irreplaceable structural specificity. This compound is not a standalone therapeutic agent but a precise building block—the 'side chain'—in the synthesis of lercanidipine, as evidenced by its use in patented processes where it is condensed with other key intermediates to form the final drug molecule [1]. Furthermore, its designation as Lercanidipine EP Impurity E [2] underscores its critical role in pharmaceutical quality control. No other compound can fulfill this specific analytical function for lercanidipine drug products and active pharmaceutical ingredients (APIs). Substituting with a different structural analog would disrupt the synthetic pathway, leading to a different, potentially inactive or impure, final product, or fail to meet the strict identity and purity standards required by pharmacopoeial methods.

Quantitative Evidence for Selecting 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS 100442-33-9)


Essential Intermediate in Lercanidipine Synthesis: Direct Evidence from Patent Literature

The compound is a mandatory, non-substitutable intermediate in the synthesis of lercanidipine. In a patented process, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (referred to as N-methyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol) is reacted with diketene and other building blocks to construct the lercanidipine molecule. After purification, the final lercanidipine hydrochloride API is obtained with a purity of 85.0% to 99.5% as determined by HPLC [1]. No alternative intermediate is mentioned or implied, indicating its unique and indispensable role.

Pharmaceutical Synthesis Antihypertensive Agents Calcium Channel Blockers

Validated Purity Specifications for Reliable Procurement: GC and Titration Data

Commercially available 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is standardized to a high purity of >98.0%, as verified by two orthogonal analytical methods: Gas Chromatography (GC) and Nonaqueous Titration (T) . This dual-method validation provides a robust and reliable quality benchmark for procurement.

Analytical Chemistry Quality Control Purity Specification

Regulatory Mandate: Designation as Lercanidipine EP Impurity E

The compound is officially recognized by the European Pharmacopoeia (EP) as Lercanidipine EP Impurity E. This designation is not arbitrary; it means this specific chemical entity is a known and controlled impurity in lercanidipine drug substances and products. As such, it is a critical reference standard required for analytical method development, method validation (AMV), and quality control (QC) testing for Abbreviated New Drug Applications (ANDAs) and commercial production [REFS-1, REFS-2].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Characterized Physical Properties for Formulation and Handling

Key physical properties of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol have been experimentally determined or reliably predicted, providing essential data for safe handling and process design. The compound is a light yellow to orange clear liquid at 20°C , with a boiling point of 145°C at 0.2 mmHg [REFS-2, REFS-3], a density of 1.01 g/mL , and a refractive index of 1.55 . Its predicted pKa is 14.90 , and it is soluble in organic solvents like chloroform and methanol .

Physicochemical Properties Formulation Science Material Handling

Optimal Application Scenarios for 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS 100442-33-9)


GMP Manufacturing of Lercanidipine Active Pharmaceutical Ingredient (API)

This compound is the definitive side-chain intermediate for the industrial-scale synthesis of lercanidipine hydrochloride, a widely prescribed antihypertensive drug. Its use is documented in patents for the preparation of lercanidipine and its crystalline forms, where it is condensed with other key building blocks to yield the final API with high purity [1]. Procurement from qualified vendors with validated purity (e.g., >98% by GC and titration) is essential for ensuring consistent batch-to-batch quality in a GMP manufacturing environment .

Regulatory-Compliant Quality Control and Method Validation

As the official Lercanidipine EP Impurity E, this compound is an indispensable reference standard for analytical laboratories. It is used to develop and validate HPLC or other analytical methods for detecting and quantifying this specific impurity in lercanidipine drug substances and finished products. Its use is mandatory for generating data to support ANDA submissions and for routine QC testing to ensure batches meet pharmacopoeial limits [2].

Organic Chemistry Research and Custom Synthesis

The compound serves as a versatile building block in organic synthesis beyond lercanidipine. Its tertiary amine and alcohol functionalities make it a useful intermediate for creating other complex molecules or for use as a catalyst in specific reactions, such as hydrogenation reductions . Its well-characterized physical properties and high commercial purity facilitate its use in research settings where precise stoichiometry and reproducible outcomes are paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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